pyridine-3,4-diol

Beschreibung

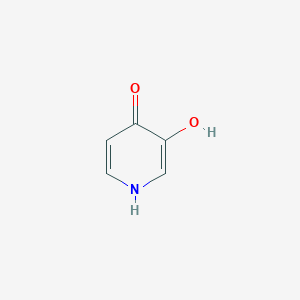

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUUVWCJGRQCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274234 | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10182-48-6, 1121-23-9 | |

| Record name | 3,4-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10182-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-PYRIDINEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW0C50CU4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Pyridine-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3,4-diol, a dihydroxypyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, characterized by the presence of two hydroxyl groups on the pyridine ring, gives rise to intriguing chemical properties, most notably its existence in a tautomeric equilibrium with 3-hydroxy-4(1H)-pyridinone. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It includes a summary of its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure, tautomerism, and a relevant metabolic pathway.

Chemical Structure and Tautomerism

This compound (C₅H₅NO₂) is a heterocyclic organic compound with a molecular weight of 111.10 g/mol .[1][2][3] Its structure consists of a pyridine ring substituted with two hydroxyl groups at the 3 and 4 positions. A key feature of this compound is its existence in a tautomeric equilibrium with its keto form, 3-hydroxy-4(1H)-pyridinone.[1][2] This equilibrium is sensitive to the solvent environment.[4][5][6] In polar, protic solvents, the pyridone form is often predominant, while non-polar solvents tend to favor the diol form. This tautomerism significantly influences the compound's chemical reactivity and spectroscopic properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that experimental data for some properties are limited, and in such cases, predicted values or data from closely related compounds are provided with appropriate notation.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₂ | [1][2][3][7] |

| Molecular Weight | 111.10 g/mol | [1][2][3][7] |

| CAS Number | 10182-48-6 | [1][2][3][7] |

| Appearance | Solid (predicted) | |

| Melting Point | Decomposes at high temperature (typical for dihydroxypyridines) | |

| Boiling Point | 313.9 ± 52.0 °C (Predicted for a related compound) | [8] |

| pKa | 11.84 ± 0.20 (Predicted for a related compound) | [8] |

| Solubility | Soluble in polar solvents. |

Spectroscopic Data

The spectroscopic properties of this compound are influenced by its tautomeric equilibrium. The following tables summarize the expected and reported spectroscopic data.

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum will show signals for the aromatic protons, with chemical shifts dependent on the predominant tautomer.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2 | 7.8 - 8.2 | d | ~5-6 |

| H-5 | 6.8 - 7.2 | dd | ~5-6, ~1-2 |

| H-6 | 7.5 - 7.9 | d | ~1-2 |

| OH (x2) | Broad singlet | ||

| NH (pyridone) | Broad singlet |

13C NMR Spectroscopy

| Carbon | Chemical Shift (ppm) | Reference |

| C-2 | ~140 | [1] |

| C-3 | ~127 | [1] |

| C-4 | ~151 | [1] |

| C-5 | ~110 | [1] |

| C-6 | ~135 | [1] |

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum will exhibit characteristic bands for the hydroxyl, amine (in the pyridone tautomer), and aromatic C-H and C=C bonds.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (diol) | 3200-3500 | Broad, Strong |

| N-H stretch (pyridone) | 3300-3500 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (pyridone) | 1650-1690 | Strong |

| C=C & C=N stretch | 1400-1600 | Medium-Strong |

| C-O stretch | 1200-1300 | Medium |

Experimental Protocols

Synthesis of this compound from 3-Alkoxypyridinol

This protocol is adapted from general methods for the deprotection of alkoxy-substituted pyridinols.

Materials:

-

3-Alkoxypyridinol (e.g., 3-benzyloxypyridin-4-ol)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Filtration apparatus (e.g., Büchner funnel or Celite pad)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the 3-alkoxypyridinol in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Characterization Protocols

Objective: To obtain 1H and 13C NMR spectra to confirm the structure and assess the tautomeric equilibrium.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O)

Procedure:

-

Prepare a sample by dissolving a few milligrams of this compound in a suitable deuterated solvent in an NMR tube.

-

Acquire a 1H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a 13C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of 13C.

-

To study the tautomeric equilibrium, acquire spectra in different deuterated solvents (e.g., a non-polar solvent like CDCl₃ and a polar protic solvent like D₂O or DMSO-d₆).

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the signals in the 1H NMR spectrum to determine the ratio of the tautomers in each solvent.

Objective: To identify the functional groups present in this compound and its tautomer.

Instrumentation:

-

FTIR spectrometer with a suitable detector (e.g., DTGS)

-

Sample holder (e.g., KBr pellet press or ATR crystal)

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups of the diol and pyridone tautomers.

Signaling Pathway: Microbial Metabolism of 4-Hydroxypyridine

This compound is a key intermediate in the microbial degradation of 4-hydroxypyridine by certain bacteria, such as Agrobacterium sp.[1][4][9][10] This metabolic pathway involves a series of enzymatic reactions that ultimately break down the pyridine ring.

The initial step is the hydroxylation of 4-hydroxypyridine to this compound, catalyzed by the enzyme 4-hydroxypyridine 3-hydroxylase, a monooxygenase that requires O₂ and a nicotinamide cofactor (NADH or NADPH).[4] Subsequently, the pyridine ring of this compound is cleaved by this compound dioxygenase to form 3-formiminopyruvate.[9] This intermediate is then hydrolyzed to 3-formylpyruvate, which is further broken down by an acylpyruvate hydrolase into pyruvate and formate.[9]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry stemming from its tautomeric nature. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic characteristics, and synthetic methodology. The elucidation of its role in microbial metabolic pathways further highlights its significance in biochemical processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, drug discovery, and materials science, facilitating further exploration and application of this intriguing molecule.

References

- 1. (PDF) The Metabolism of 4-Hydroxypyridine by Agrobacterium [research.amanote.com]

- 2. 3,4-Pyridinediol | C5H5NO2 | CID 105085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 10182-48-6 [matrix-fine-chemicals.com]

- 4. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. mdpi.com [mdpi.com]

- 9. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The metabolism of 4-hydroxypyridine by Agrobacterium sp.: a new ring cleavage of the pyridine nucleus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pyridine-3,4-diol and Its Derivatives in Chemical and Biological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pyridine-3,4-diol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide covers its chemical nomenclature, including a comprehensive list of synonyms and identifiers, quantitative data on the biological activity of its derivatives, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant metabolic pathways and experimental workflows.

Chemical Identity and Synonyms

This compound is a dihydroxypyridine that exists in tautomeric equilibrium with 3-hydroxy-4(1H)-pyridinone. This tautomerism is a critical aspect of its chemical behavior and biological activity. The compound and its tautomers are known by a variety of names in chemical literature, which are summarized in the table below.

| Synonym | Identifier Type | Identifier |

| This compound | Preferred IUPAC Name | |

| 3,4-Dihydroxypyridine | Synonym | |

| 3,4-Pyridinediol | Synonym | |

| 3-Hydroxy-4(1H)-pyridinone | Tautomer IUPAC Name | |

| 3-Hydroxy-4-pyridone | Tautomer Synonym | |

| 3-Hydroxypyridin-4(1H)-one | Tautomer Synonym | |

| CAS Number | 10182-48-6[1][2][3][4][5] | |

| Deprecated CAS Number | 1121-23-9[3][4] | |

| PubChem CID | 105085[4] | |

| ChEBI ID | CHEBI:29053[4] | |

| UNII | UW0C50CU4H[4] |

Quantitative Data: Anticancer Activity of Pyridine Derivatives

The pyridine scaffold is a common feature in many biologically active compounds, including those with anticancer properties. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyridine derivatives against several human cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective drug candidates.

Table 1: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives [5]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 9a | Hela (Cervical) | 2.59 |

| WI-38 (Normal) | 26.44 ± 3.23 | |

| 14g | MCF7 (Breast) | 4.66 |

| HCT-116 (Colon) | 1.98 | |

| WI-38 (Normal) | 21.81 ± 2.96 | |

| Doxorubicin | Hela (Cervical) | 2.35 |

| MCF7 (Breast) | 4.57 | |

| HCT-116 (Colon) | 2.11 |

Table 2: In Vitro Anticancer Activity of Triphenylamine-linked Pyridine Derivatives [6]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 4b | A-549 (Lung) | 0.00803 |

| MDA-MB-231 (Breast) | 0.0103 | |

| 4e | A-549 (Lung) | 0.0095 |

| MDA-MB-231 (Breast) | 0.0147 | |

| Cisplatin | A-549 (Lung) | 0.0112 |

| MDA-MB-231 (Breast) | 0.0189 |

Table 3: In Vitro Anticancer Activity of Thiazolyl-Pyridine Hybrids against A549 Lung Cancer Cells [7]

| Compound ID | IC50 (µM) |

| Compound 5 | 0.66 |

| Doxorubicin | 1.25 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key in vitro assays used to evaluate their biological activity.

Synthesis of this compound Derivatives

The following is a typical procedure for the deprotection of 3-alkoxypyridinols to furnish pyridine-3,4-diols.

Cleavage of a Benzyloxy Group by Hydrogenolysis:

-

A mixture of the benzyloxy-protected pyridine derivative (e.g., 1a, 3.43 mmol) and 10% palladium on charcoal (0.34 mmol) in methanol (6 mL) is stirred for one day under a hydrogen atmosphere.

-

The reaction mixture is then filtered through celite with methanol to yield the this compound product.

Cytotoxicity Assays

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 8 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][2]

-

MTT Addition: Following the incubation period, add MTT solution to each well.

-

Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[3]

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

LDH Assay for Membrane Integrity:

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

-

Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.[1][2]

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and add the collected supernatant to the reaction mixture containing the LDH substrate.[1][2]

-

Absorbance Measurement: After a specified incubation time, measure the absorbance at the recommended wavelength (typically 490 nm).[1]

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).[1]

Enzyme Inhibition Assay

This is a general protocol for determining the inhibitory effect of a compound on a specific enzyme.

-

Preparation of Solutions: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the substrate and the inhibitor in suitable solvents.

-

Enzyme Dilution: Dilute the enzyme to an appropriate concentration in the assay buffer.

-

Pre-incubation with Inhibitor: In the assay wells (e.g., a 96-well plate), add the assay buffer, the inhibitor at various concentrations, and the enzyme solution. Allow for a pre-incubation period.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the wells.

-

Monitoring the Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Plot the inhibitor concentration against enzyme activity to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.[8]

Visualizations: Pathways and Workflows

Microbial Metabolism of this compound

Agrobacterium sp. is capable of metabolizing this compound through a specific enzymatic pathway. The key steps of this metabolic process are outlined below.[4][9] this compound is first oxidized by a dioxygenase, leading to the cleavage of the pyridine ring. The resulting product, 3-formiminopyruvate, is then further metabolized.

Caption: Microbial degradation of this compound.

General Workflow for Biological Screening of a Compound Library

The biological evaluation of a library of new chemical entities, such as this compound derivatives, typically follows a structured screening cascade to efficiently identify promising lead compounds.

Caption: General workflow for compound screening.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. superchemistryclasses.com [superchemistryclasses.com]

- 9. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Equilibrium of Pyridine-3,4-diol and 3-Hydroxypyridin-4(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium between pyridine-3,4-diol and its corresponding keto form, 3-hydroxypyridin-4(1H)-one. Understanding this equilibrium is critical in the fields of medicinal chemistry and drug development, as the predominant tautomeric form dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and shape, which in turn influence its biological activity and pharmacokinetic profile.

Introduction to Tautomerism in Hydroxypyridines

Hydroxypyridines can exist in two tautomeric forms: a phenolic 'enol' form (the hydroxypyridine) and a keto 'pyridone' form. The position of the hydroxyl group on the pyridine ring significantly influences which tautomer predominates. For 2- and 4-hydroxypyridines, the equilibrium overwhelmingly favors the pyridone form in both solution and the solid state.[1] This preference is attributed to the energetic advantage of the amide resonance in the pyridone form and stabilizing intermolecular hydrogen bonds.

The case of this compound is more complex, involving the tautomerization of the hydroxyl group at the 4-position to a pyridin-4(1H)-one, while the 3-hydroxyl group remains. This guide delves into the specific factors governing this equilibrium, presenting available quantitative data, detailed experimental methodologies for its study, and visual representations of the underlying chemical logic.

Tautomeric Equilibrium: Quantitative Analysis

The equilibrium between this compound and 3-hydroxypyridin-4(1H)-one is highly sensitive to the molecular environment, including the solvent and the physical state (solution vs. solid). While extensive quantitative data for the unsubstituted parent compound is scarce in the literature, a key study on a substituted derivative provides valuable insight into the factors at play.

A study on 2,5-bis(trifluoromethyl)-6-phenylthis compound revealed a solvent-dependent equilibrium.[2] In a non-polar aprotic solvent like chloroform-d (CDCl3), the equilibrium lies in favor of the 3-hydroxypyridin-4(1H)-one tautomer.[2] Conversely, in a polar protic solvent such as methanol, the equilibrium shifts completely to the this compound form.[2] In the solid state, X-ray crystal structure analysis showed a 1:1 mixture of both tautomers.[2]

| Compound | Solvent/State | Tautomer Ratio (this compound : 3-Hydroxypyridin-4(1H)-one) | Reference |

| 2,5-bis(trifluoromethyl)-6-phenylthis compound | CDCl₃ | 30 : 70 | [2] |

| 2,5-bis(trifluoromethyl)-6-phenylthis compound | Methanol | 100 : 0 | [2] |

| 2,5-bis(trifluoromethyl)-6-phenylthis compound | Solid State | 50 : 50 | [2] |

Experimental Protocols

The characterization and quantification of the tautomeric equilibrium of this compound and 3-hydroxypyridin-4(1H)-one rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the different tautomers in solution.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of the this compound derivative in the desired deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) to a known concentration.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature.

-

Spectral Analysis:

-

Identify distinct sets of signals corresponding to each tautomer. For the this compound form, aromatic proton signals are expected. For the 3-hydroxypyridin-4(1H)-one form, the signals will shift, and the proton at the 4-position will be absent.

-

Integrate the signals of non-exchangeable protons unique to each tautomer.

-

Calculate the ratio of the tautomers from the integral values.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To observe the electronic transitions characteristic of each tautomer and study the effect of solvent polarity.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (typically 200-400 nm).

-

Spectral Analysis:

-

The this compound (enol) form is expected to have absorption bands at shorter wavelengths, characteristic of a substituted benzene ring.

-

The 3-hydroxypyridin-4(1H)-one (keto) form will likely show a shift in the absorption maximum to longer wavelengths due to the extended conjugation of the pyridone system.

-

Changes in the relative intensities of these bands with solvent polarity can be used to infer the direction of the equilibrium shift.

-

X-ray Crystallography

Objective: To determine the precise solid-state structure and identify the tautomeric form(s) present in the crystal lattice.

Methodology:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will reveal the bond lengths and atomic positions, unambiguously identifying the tautomeric form(s) present and their intermolecular interactions, such as hydrogen bonding.

Visualization of Tautomeric Equilibrium and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the tautomeric equilibrium and a typical experimental workflow for its investigation.

Caption: Tautomeric equilibrium between this compound and 3-hydroxypyridin-4(1H)-one.

Caption: Experimental workflow for the investigation of tautomerism.

Conclusion

The tautomeric equilibrium of this compound and 3-hydroxypyridin-4(1H)-one is a nuanced phenomenon heavily influenced by the surrounding environment. Experimental evidence from a substituted derivative demonstrates that non-polar aprotic solvents favor the 3-hydroxypyridin-4(1H)-one form, while polar protic solvents shift the equilibrium towards the this compound tautomer. In the solid state, both tautomers can coexist. For drug development professionals, this environmental sensitivity is a crucial consideration, as the tautomeric form present in a biological system will dictate its interactions with target macromolecules. Further computational and experimental studies on the unsubstituted parent compound are warranted to provide a more complete quantitative picture of this important tautomeric system.

References

Pyridine-3,4-diol: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3,4-diol, a dihydroxylated pyridine derivative, is a key intermediate in the microbial degradation of pyridine compounds. This technical guide provides a comprehensive overview of its natural occurrence, with a focus on microbial sources, and a detailed exploration of its biosynthetic pathways. The enzymatic reactions central to its formation and subsequent metabolism, primarily hydroxylation and ring cleavage, are discussed in detail. This document includes structured data on the microbial sources of this compound, in-depth experimental protocols for the isolation and characterization of the key enzymes involved in its biosynthesis, and visual diagrams of the metabolic pathways to facilitate a deeper understanding of these biochemical processes.

Natural Occurrence

The natural occurrence of this compound is predominantly documented in the microbial kingdom, where it serves as a transient intermediate in the catabolism of pyridine derivatives. While the direct isolation from plant or animal sources has not been extensively reported, its precursor, 4-hydroxypyridine, has been identified in Arabidopsis thaliana and as a detoxification product of pyridine in laboratory animals.

Microbial Sources

Several bacterial species have been identified to produce this compound during the degradation of hydroxypyridines. These microorganisms utilize pyridine compounds as a source of carbon and nitrogen.

| Microbial Species | Precursor | Reference |

| Agrobacterium sp. (NCIB 10413) | 4-Hydroxypyridine | [1] |

| Arthrobacter sp. IN13 | 4-Hydroxypyridine | [2] |

| Nocardia Z1 | 3-Hydroxypyridine |

Biosynthesis of this compound

The biosynthesis of this compound in microorganisms is primarily achieved through the hydroxylation of a monohydroxypyridine precursor. The most well-studied pathway involves the conversion of 4-hydroxypyridine.

Hydroxylation of 4-Hydroxypyridine

The initial and rate-limiting step in the microbial degradation of 4-hydroxypyridine is its conversion to this compound. This reaction is catalyzed by a flavin-dependent monooxygenase known as 4-hydroxypyridine-3-hydroxylase.[1][2]

The overall reaction is as follows:

4-Hydroxypyridine + NAD(P)H + H⁺ + O₂ → this compound + NAD(P)⁺ + H₂O

This enzyme utilizes NADH or NADPH as a reducing equivalent and molecular oxygen to introduce a hydroxyl group at the C-3 position of the pyridine ring.

Further Metabolism of this compound

This compound is a metabolic intermediate and is further catabolized by the microorganisms. The subsequent step involves the cleavage of the pyridine ring, catalyzed by a dioxygenase enzyme.[2][3] In Agrobacterium sp., this enzyme is referred to as this compound dioxygenase, while in Arthrobacter sp. IN13, a hypothetical amidohydrolase (KpiC) is proposed to carry out this function.[2][3]

The ring cleavage is an extradiol cleavage, occurring between the C-2 and C-3 positions of the pyridine ring.[3] This reaction leads to the formation of 3-(N-formyl)-formiminopyruvate, which is then further metabolized to central metabolic intermediates such as pyruvate and formate.[2][3]

Below is a diagram illustrating the biosynthetic pathway from 4-hydroxypyridine to downstream metabolites.

Caption: Biosynthetic pathway of this compound and its subsequent metabolism.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound biosynthesis.

Culturing of Microorganisms

3.1.1. Agrobacterium sp.

Agrobacterium sp. can be cultured in a minimal salts medium supplemented with 4-hydroxypyridine as the sole carbon source to induce the expression of the enzymes involved in its degradation.

-

Medium Composition (per liter):

-

K₂HPO₄: 4.35 g

-

KH₂PO₄: 3.4 g

-

(NH₄)₂SO₄: 2.0 g

-

MgSO₄·7H₂O: 0.1 g

-

FeSO₄·7H₂O: 5 mg

-

Trace element solution: 1 ml

-

4-Hydroxypyridine: 1 g

-

-

Growth Conditions:

-

Temperature: 30°C

-

Agitation: 200 rpm

-

Harvest cells in the late exponential phase by centrifugation.

-

Purification of 4-Hydroxypyridine-3-Hydroxylase

The following is a representative protocol for the partial purification of 4-hydroxypyridine-3-hydroxylase from Agrobacterium sp..

-

Preparation of Cell-Free Extract:

-

Resuspend the harvested cell pellet in 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA and 1 mM dithiothreitol.

-

Disrupt the cells by sonication or using a French press.

-

Centrifuge at 20,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Ammonium Sulfate Fractionation:

-

Slowly add solid ammonium sulfate to the cell-free extract to achieve 40% saturation while stirring at 4°C.

-

After stirring for 30 minutes, centrifuge at 20,000 x g for 20 minutes.

-

Discard the pellet and add more ammonium sulfate to the supernatant to reach 70% saturation.

-

Stir for 30 minutes and centrifuge as before.

-

Dissolve the resulting pellet in a minimal volume of the starting buffer.

-

-

Gel Filtration Chromatography:

-

Apply the dissolved pellet to a Sephadex G-100 column pre-equilibrated with the starting buffer.

-

Elute the protein with the same buffer and collect fractions.

-

Assay the fractions for 4-hydroxypyridine-3-hydroxylase activity.

-

Pool the active fractions.

-

Enzyme Activity Assay for 4-Hydroxypyridine-3-Hydroxylase

The activity of 4-hydroxypyridine-3-hydroxylase can be determined by monitoring the substrate-dependent oxidation of NAD(P)H at 340 nm.

-

Assay Mixture (1 ml):

-

50 mM Potassium phosphate buffer (pH 7.5)

-

0.1 mM 4-Hydroxypyridine

-

0.1 mM NADH or NADPH

-

Enzyme solution

-

-

Procedure:

-

Pre-incubate the assay mixture without the enzyme at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the assay conditions.

-

Purification of this compound Dioxygenase

The purification of this enzyme is challenging due to its lability. The following is a general approach based on available literature.

-

Preparation of Cell-Free Extract:

-

Prepare a cell-free extract from 4-hydroxypyridine-grown cells as described for the hydroxylase.

-

-

Protamine Sulfate Treatment:

-

Add a 2% (w/v) solution of protamine sulfate dropwise to the cell-free extract to a final concentration of 0.1% to precipitate nucleic acids.

-

Stir for 15 minutes and centrifuge at 20,000 x g for 20 minutes.

-

-

Gel Filtration Chromatography:

-

Apply the supernatant to a Sepharose 6B column equilibrated with 50 mM Tris-HCl buffer (pH 8.0) containing 10% (v/v) glycerol and 1 mM dithiothreitol.

-

Elute with the same buffer and collect fractions.

-

Assay fractions for this compound dioxygenase activity.

-

Enzyme Activity Assay for this compound Dioxygenase

The activity of this compound dioxygenase is measured by monitoring the consumption of oxygen using an oxygen electrode.

-

Assay Mixture (3 ml):

-

50 mM Tris-HCl buffer (pH 8.5)

-

0.2 mM this compound

-

Enzyme solution

-

-

Procedure:

-

Equilibrate the buffer in the oxygen electrode chamber at 30°C.

-

Add the enzyme solution and record the endogenous rate of oxygen consumption.

-

Initiate the reaction by adding this compound.

-

The rate of oxygen consumption is measured and corrected for the endogenous rate.

-

Below is a workflow diagram for the purification of 4-hydroxypyridine-3-hydroxylase.

Caption: General workflow for the purification of 4-hydroxypyridine-3-hydroxylase.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature implicating this compound in specific cellular signaling pathways. Its role appears to be confined to a metabolic intermediate in the degradation of pyridine compounds by microorganisms. Further research is required to investigate any potential signaling or other biological activities of this molecule in higher organisms.

Conclusion

This compound is a well-established intermediate in the microbial catabolism of 4-hydroxypyridine. Its biosynthesis is catalyzed by a monooxygenase, and its degradation is initiated by a dioxygenase-mediated ring cleavage. While the biochemical pathway in certain bacteria is well-characterized, its natural occurrence in plants and animals, as well as its potential biological activities beyond metabolism, remain largely unexplored. The experimental protocols provided in this guide offer a foundation for further research into the enzymology of this compound metabolism and may aid in the discovery of novel biocatalysts and the elucidation of new metabolic pathways. Future investigations are warranted to explore the broader ecological and physiological significance of this dihydroxypyridine derivative.

References

- 1. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Pyridine-3,4-diol and its Tautomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for pyridine-3,4-diol, a molecule of significant interest in medicinal chemistry and drug development. Due to the pronounced tautomerism between this compound and its more stable form, 3-hydroxy-4(1H)-pyridinone, obtaining a definitive and complete set of experimental spectroscopic data for the parent compound is challenging and highly dependent on the solvent and physical state.

To provide a practical and illustrative spectroscopic profile, this guide focuses on the well-characterized and commercially available derivative, 3-hydroxy-1,2-dimethyl-4(1H)-pyridone (Deferiprone) . This compound serves as a valuable case study, offering insights into the spectral characteristics of the core heterocyclic structure.

Data Presentation: Spectroscopic Data for 3-hydroxy-1,2-dimethyl-4(1H)-pyridone (Deferiprone)

The following tables summarize the available quantitative spectroscopic data for Deferiprone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for Deferiprone

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.54 | d | 1H | H-5 |

| 6.08 | d | 1H | H-6 |

| 3.62 | s | 3H | N-CH₃ |

| 2.26 | s | 3H | C-CH₃ |

Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer

Table 2: ¹³C NMR Data for Deferiprone

| Chemical Shift (ppm) | Assignment |

| Data not readily available in searched literature. | C-2 |

| Data not readily available in searched literature. | C-3 |

| Data not readily available in searched literature. | C-4 |

| Data not readily available in searched literature. | C-5 |

| Data not readily available in searched literature. | C-6 |

| Data not readily available in searched literature. | N-CH₃ |

| Data not readily available in searched literature. | C-CH₃ |

Note: While databases indicate the existence of ¹³C NMR data, specific peak assignments were not found in the reviewed literature.

Infrared (IR) Spectroscopy

Table 3: IR Data for Deferiprone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not readily available in searched literature. | - | O-H stretch |

| Data not readily available in searched literature. | - | C-H stretch (aromatic) |

| Data not readily available in searched literature. | - | C-H stretch (aliphatic) |

| Data not readily available in searched literature. | - | C=O stretch (keto) |

| Data not readily available in searched literature. | - | C=C stretch (ring) |

| Data not readily available in searched literature. | - | C-N stretch |

Note: Specific experimental IR data with peak assignments for Deferiprone were not found in the surveyed literature.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Deferiprone

| m/z | Relative Intensity | Assignment |

| 139.06 | - | [M]⁺ (Calculated for C₇H₉NO₂) |

| Specific fragmentation data not readily available. | - | Fragments |

Note: While the molecular ion peak can be predicted, detailed experimental mass spectrometry data including fragmentation patterns were not available in the searched sources.

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample (e.g., Deferiprone) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup:

-

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer equipped with a broadband probe.

-

The instrument is locked onto the deuterium signal of the solvent.

-

The sample is allowed to thermally equilibrate within the probe for at least 5 minutes.

-

Automatic shimming procedures are performed to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is used.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

-

Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

The FID is Fourier transformed with a line broadening of 1-2 Hz.

-

Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty, clean ATR crystal is collected first.

-

The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

-

Transfer the filtered solution to a GC autosampler vial.

-

-

GC-MS Analysis:

-

The analysis is performed on a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 500.

-

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

In-Depth Technical Guide: Health and Safety Information for Pyridine-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and institutional safety protocols. Always consult the official SDS for pyridine-3,4-diol from your supplier and adhere to your organization's safety guidelines.

Executive Summary

This compound, also known as 3,4-dihydroxypyridine, is a heterocyclic organic compound with applications in research and as a potential intermediate in pharmaceutical synthesis. This guide provides a comprehensive overview of the available health and safety information for this compound, including hazard classifications, toxicological data, handling procedures, and emergency measures. Due to the limited specific toxicological data for this compound, information from its parent compound, pyridine, is included for a more complete safety assessment, with the clear delineation that this is for guidance and not a direct substitute.

Material Identification and Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3,4-Dihydroxypyridine, 3-hydroxy-1H-pyridin-4-one[1] |

| CAS Number | 10182-48-6[2] |

| Molecular Formula | C5H5NO2[1] |

| Molecular Weight | 111.10 g/mol [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following GHS classifications have been reported[1]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |

Primary Hazards: Irritant[1]

Toxicological Information

Detailed toxicological studies specifically on this compound are limited in publicly available literature. Much of the understanding of its potential toxicity is inferred from its structural relationship to pyridine and other pyridine derivatives.

Human Health Effects (Inferred from Pyridine and Related Compounds):

-

Inhalation: May cause respiratory irritation[1]. Overexposure to pyridine derivatives can lead to headache, dizziness, nausea, and nervousness[3].

-

Skin Contact: Causes skin irritation[1]. Pyridine and its derivatives can cause local irritation, and absorption through the skin may lead to systemic effects similar to inhalation[3].

-

Eye Contact: Causes serious eye irritation[1].

-

Ingestion: Harmful if swallowed[1]. Ingestion of pyridine can cause abdominal pain and diarrhea[4].

-

Chronic Exposure: Long-term exposure to respiratory irritants may lead to airway diseases[3]. Repeated exposure to pyridine over a long period may cause damage to the liver and kidneys[4].

Carcinogenicity:

-

There is insufficient data to classify this compound's carcinogenicity.

-

The International Agency for Research on Cancer (IARC) has classified pyridine as not classifiable as to its carcinogenicity to humans due to inadequate evidence in humans and limited evidence in animals[4].

Experimental Protocols

Microbial Metabolism of this compound by Agrobacterium sp.

One of the key experimental studies involving this compound investigates its metabolism by the bacterium Agrobacterium sp. (N.C.I.B. 10413). This provides insight into its biological degradation pathway.

Methodology:

-

Organism and Growth: Agrobacterium sp. is grown on a medium containing 4-hydroxypyridine to induce the necessary metabolic enzymes.

-

Cell-Free Extract Preparation: Washed cells grown on 4-hydroxypyridine are harvested and subjected to disruption (e.g., sonication or French press) to obtain a crude cell-free extract.

-

Metabolism Assay:

-

The cell-free extract is incubated with this compound at a controlled pH (e.g., pH 7.0 or 8.5) and temperature (e.g., 4°C).

-

Oxygen consumption is monitored using an oxygen electrode.

-

The reaction mixture is analyzed at various time points for the disappearance of the substrate and the appearance of metabolites.

-

-

Metabolite Identification:

-

Metabolites such as pyruvate and formate are identified and quantified using standard enzymatic assays.

-

Ammonia is measured using methods like the Conway microdiffusion technique.

-

Intermediate compounds are identified by their UV-absorption spectra and chemical properties. For instance, an intermediate compound with an extinction maximum of 285nm was identified, which upon acidification, converts to 3-formylpyruvate[5].

-

-

Enzyme Activity Measurement: The activity of specific enzymes, such as this compound dioxygenase and acylpyruvate hydrolase, is determined by monitoring the rate of substrate conversion or product formation spectrophotometrically[5].

Visualizations

Microbial Metabolic Pathway of this compound

Caption: Proposed microbial metabolic pathway of this compound in Agrobacterium sp..

General Experimental Workflow for Handling this compound

Caption: A general workflow for the safe handling of this compound in a laboratory setting.

First Aid Measures

These measures are based on the known hazards of this compound and related compounds. Immediate medical attention should be sought in all cases of significant exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[2].

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists[6].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[6].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[7].

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood[8]. Avoid contact with skin, eyes, and clothing[3]. Do not breathe dust or vapor. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[6]. Wash hands thoroughly after handling[8].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[8]. Keep away from incompatible materials such as strong oxidizing agents[9].

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust or vapors and prevent contact with skin and eyes[8].

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[9].

-

Methods for Cleaning Up: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Collect the material into a suitable, labeled container for disposal[3]. For large spills, follow your institution's emergency response plan.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water mist, foam, dry powder, or carbon dioxide (CO2) to extinguish a fire[7].

-

Specific Hazards: Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[9].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[9].

References

- 1. 3,4-Pyridinediol | C5H5NO2 | CID 105085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxypyridine - Safety Data Sheet [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. gov.uk [gov.uk]

- 5. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. fishersci.com [fishersci.com]

Unveiling Pyridine-3,4-diol: A Technical Guide to its Historical Discovery, Initial Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3,4-diol, a dihydroxylated derivative of pyridine, holds a unique position in the landscape of heterocyclic chemistry. Its structural simplicity belies a rich history of scientific inquiry, from its initial discovery to its role in microbial metabolism and potential applications in medicinal chemistry. This technical guide provides an in-depth exploration of the historical context surrounding the discovery and first synthesis of this compound, detailed experimental protocols of early synthetic methods, and an examination of its biological relevance, particularly its enzymatic transformations.

Historical Discovery and Initial Synthesis

While the precise first synthesis of the parent this compound is not definitively documented in readily available contemporary literature, early investigations into the chemistry of dihydroxypyridines can be traced back to the late 19th and early 20th centuries. One of the foundational methods for the synthesis of the broader pyridine ring system was developed by Arthur Rudolf Hantzsch in 1881. The Hantzsch pyridine synthesis, a multi-component reaction, provided a versatile route to a wide array of pyridine derivatives.

An early and notable method for the preparation of a dihydroxypyridine, specifically 2,4-dihydroxypyridine, involved the decarboxylation of 4,6-dihydroxynicotinic acid by heating it in distilled water at 200°C in a sealed container[1]. While not the 3,4-diol isomer, this historical method highlights the early approaches to accessing dihydroxylated pyridine scaffolds.

A more direct, albeit later, method for synthesizing a substituted this compound derivative involves the chemical transformation of 3-hydroxy-4H-pyran-4-one[2]. This underscores the ongoing efforts to develop efficient synthetic routes to this class of compounds.

Experimental Protocols for Early Synthetic Methodologies

The following sections provide detailed experimental protocols for key historical and foundational synthetic methods relevant to the preparation of dihydroxypyridine derivatives.

Synthesis of 2,4-Dihydroxypyridine via Decarboxylation

This method, while not yielding the 3,4-isomer, is representative of early techniques used to prepare dihydroxypyridines.

Procedure:

-

4,6-Dihydroxynicotinic acid is heated in distilled water.

-

The reaction is conducted at 200°C in a stainless steel bomb for six hours[1].

-

The product, 2,4-dihydroxypyridine, is isolated upon completion of the reaction.

Chemical Synthesis of a this compound Derivative

This protocol outlines a method for the synthesis of a benzyl-protected this compound derivative starting from 3-hydroxy-4H-pyran-4-one[2].

Materials:

-

3-hydroxy-4H-pyran-4-one

-

Methanol

-

Sodium hydroxide

-

Water

-

Benzyl bromide

-

25% Ammonia solution

-

Acetone

Procedure:

-

Dissolve 3-hydroxy-4H-pyran-4-one (1.12 g, 10 mmol) in methanol (20 mL).

-

Add a solution of sodium hydroxide (0.44 g, 11 mmol) in water (2 mL).

-

Add benzyl bromide (1.88 g, 11 mmol) to the mixture.

-

Reflux the mixture for 8 hours and then allow it to cool to room temperature.

-

Add a 25% ammonia solution (40 mL) to the cooled mixture and heat at 70°C for 4 hours.

-

Remove most of the ammonia and methanol under vacuum.

-

Filter the residue, wash with water and acetone, and air-dry to obtain the product[2].

Table 1: Summary of a Representative Synthesis of a this compound Derivative

| Starting Material | Reagents | Reaction Conditions | Product |

| 3-hydroxy-4H-pyran-4-one | 1. NaOH, Benzyl bromide, Methanol, Water 2. NH4OH | 1. Reflux, 8h 2. 70°C, 4h | Benzyl-protected this compound derivative |

Biological Significance and Metabolic Pathways

This compound is a key intermediate in the microbial metabolism of 4-hydroxypyridine. This biochemical transformation has been studied in detail in bacteria such as Agrobacterium sp. and Arthrobacter sp.[2][3][4][5][6]. Understanding these pathways is crucial for researchers in drug development for predicting the metabolic fate of pyridine-based drug candidates and for potential applications in biocatalysis.

The initial step in the biodegradation of 4-hydroxypyridine is its hydroxylation to this compound, a reaction catalyzed by the enzyme 4-hydroxypyridine-3-hydroxylase[3][4]. This enzyme is a mixed-function monooxygenase that requires NADH or NADPH and FAD for its activity[3][4].

Subsequently, the aromatic ring of this compound is cleaved by this compound dioxygenase, an extradiol dioxygenase that opens the ring between carbon atoms 2 and 3[5][6]. This enzymatic step leads to the formation of 3-(N-formyl)-formiminopyruvate, which is further metabolized to pyruvate, formate, and ammonia[2][5][6].

This well-defined enzymatic pathway highlights the biological lability of the this compound scaffold and provides valuable insights for medicinal chemists designing pyridine-based therapeutics. The enzymes involved in this pathway could also be explored as potential targets for antimicrobial drug development.

Conclusion

This compound, while a simple molecule, possesses a significant history intertwined with the development of heterocyclic chemistry. Although the very first synthesis remains a subject of historical chemical literature exploration, early methods for preparing related dihydroxypyridines and more contemporary syntheses of its derivatives provide a solid foundation for its continued study. The elucidation of its role in microbial metabolism offers a compelling example of biochemical transformation and provides a framework for understanding the potential metabolic fate of more complex pyridine-containing pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and biological interactions of such fundamental heterocyclic cores is indispensable for the rational design of novel and effective therapeutic agents.

References

- 1. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 2. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fundamental Reactivity of the Pyridine-3,4-diol Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine-3,4-diol ring system, a crucial scaffold in medicinal chemistry and materials science, exhibits a rich and complex reactivity profile. This guide provides a comprehensive overview of its fundamental chemical behaviors, including tautomerism, synthesis, and key reactions such as electrophilic and nucleophilic substitutions, oxidation, and palladium-catalyzed cross-coupling. Detailed experimental protocols and quantitative data are presented to facilitate practical application in research and development.

Tautomerism: A System in Equilibrium

The this compound system primarily exists in a tautomeric equilibrium with its 3-hydroxy-4(1H)-pyridone form. This equilibrium is highly sensitive to the solvent environment, a critical factor in its synthesis, characterization, and biological activity.

The position of this equilibrium is a delicate balance of intramolecular and intermolecular forces, with the solvent playing a pivotal role. Generally, polar solvents favor the more polar keto form, 3-hydroxy-4(1H)-pyridone, due to stronger solute-solvent interactions like hydrogen bonding.[1] Conversely, non-polar solvents tend to shift the equilibrium towards the less polar enol form, this compound.[1] In the gas phase, the enol form is the dominant species.[1]

Table 1: Tautomeric Equilibrium of this compound in Various Solvents [1]

| Solvent | Tautomeric Equilibrium Constant (KT = [keto]/[enol]) | Dominant Form (%) |

| Water | High (specific value not available) | Keto |

| Methanol | Shifts towards Keto form | Keto |

| Chloroform | 2.33 | Keto (70%) |

| Dioxane | Shifts towards Enol form | Enol |

| Cyclohexane | Low (specific value not available) | Enol |

Note: The tautomeric ratio can also be influenced by temperature and the presence of substituents on the pyridine ring.[1]

Synthesis of the this compound Scaffold

A versatile method for the synthesis of substituted pyridine-3,4-diols involves the deprotection of 3-alkoxypyridin-4-ol precursors. These precursors can be synthesized in a two-step process from lithiated alkoxyallenes, nitriles, and carboxylic acids.[2]

Experimental Protocol: Synthesis of 2-tert-Butyl-6-(trifluoromethyl)this compound from a 3-Alkoxypyridinol Precursor[2]

This protocol describes the deprotection of a (2-trimethylsilyl)ethoxy-protected pyridinol using trifluoroacetic acid.

Materials:

-

2-tert-Butyl-3-((2-(trimethylsilyl)ethoxy)methoxy)-6-(trifluoromethyl)pyridin-4-ol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH2Cl2)

-

Water

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve the protected pyridine derivative (90 mg, 0.268 mmol) in a 1:5 mixture of trifluoroacetic acid and dichloromethane (3 mL).

-

Stir the solution for 1 hour at room temperature.

-

Add water and dichloromethane (5 mL) to the reaction mixture.

-

Separate the layers and extract the aqueous layer twice with dichloromethane (8 mL).

-

Combine the organic layers, dry over Na2SO4, and concentrate to dryness.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (2:1) eluent to yield 2-tert-butyl-6-(trifluoromethyl)this compound (63 mg, quantitative yield) as a colorless solid.

Caption: Synthetic workflow for this compound.

Fundamental Reactivity

The reactivity of the this compound ring system is governed by the interplay of the electron-withdrawing nitrogen atom and the electron-donating hydroxyl groups.

Electrophilic Aromatic Substitution

The two hydroxyl groups are strong activating groups, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack. Substitution is generally directed to the positions ortho and para to the hydroxyl groups. However, the nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions. Therefore, electrophilic substitution is expected to occur preferentially at the C-5 position. Direct nitration of pyridine itself is sluggish, but the presence of activating hydroxyl groups facilitates this reaction.

This protocol describes the nitration of 3-hydroxypyridine using potassium nitrate in concentrated sulfuric acid.

Materials:

-

3-Hydroxypyridine

-

Concentrated sulfuric acid

-

Anhydrous potassium nitrate (KNO3)

-

Solid sodium bicarbonate (NaHCO3)

-

Water

Procedure:

-

Dissolve 3-hydroxypyridine in concentrated sulfuric acid.

-

Slowly add anhydrous KNO3 in batches.

-

Heat the mixture to ensure the reaction goes to completion.

-

Slowly pour the reaction mixture into water.

-

Adjust the pH of the solution to 4.5-7.5 using solid NaHCO3.

-

Allow the solution to stand overnight.

-

Filter the precipitate and dry to obtain 3-hydroxy-2-nitropyridine.

Nucleophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. The presence of good leaving groups, such as halogens, at these positions facilitates nucleophilic substitution.

Oxidation

This compound can undergo oxidation, leading to ring cleavage. This process is observed in microbial metabolism, where a dioxygenase enzyme catalyzes the cleavage of the pyridine ring between the C-2 and C-3 positions.[3]

Caption: Enzymatic oxidation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The hydroxyl groups of this compound can be converted into excellent leaving groups, such as triflates or nonaflates, making the ring system a versatile substrate for palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, and Heck reactions. This allows for the introduction of a wide variety of substituents onto the pyridine core.

Experimental Protocol: Sonogashira Coupling of a Pyridinediyl Bistriflate[2]

This protocol details a typical Sonogashira coupling reaction to introduce alkynyl groups onto the pyridine ring.

Materials:

-

Pyridinediyl bistriflate

-

Terminal alkyne (e.g., (triisopropylsilyl)acetylene)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylamine

Procedure:

-

Combine the pyridinediyl bistriflate (245 mg, 0.491 mmol), Pd(PPh3)4 (79 mg, 0.069 mmol), CuI (9.4 mg, 0.049 mmol), and (triisopropylsilyl)acetylene (215 mg, 1.18 mmol) in a reaction vessel.

-

Add DMF (2.3 mL) and diisopropylamine (1.2 mL) to the mixture.

-

Heat the reaction mixture to 60 °C for 4 hours under an argon atmosphere.

-

After completion, work up the reaction mixture to isolate the dialkynyl-substituted pyridine product.

Table 2: Quantitative Data for Sonogashira Coupling of a Pyridinediyl Bistriflate [2]

| Bistriflate Substrate | Alkyne | Product | Yield (%) |

| 2-tert-Butyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(trifluoromethanesulfonate) | (Triisopropylsilyl)acetylene | 2-tert-Butyl-3,4-bis((triisopropylsilyl)ethynyl)-6-(trifluoromethyl)pyridine | 85 |

| 2-tert-Butyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(trifluoromethanesulfonate) | Phenylacetylene | 2-tert-Butyl-3,4-bis(phenylethynyl)-6-(trifluoromethyl)pyridine | 65 |

Physicochemical Data

Understanding the physicochemical properties of the this compound system is essential for its application in drug design and development.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H5NO2 | |

| Molecular Weight | 111.10 g/mol | |

| pKa | Data for the parent compound is not readily available, but for related 3-hydroxypyridin-4-ones, pKa values are influenced by substituents. For example, the introduction of an electron-donating methyl group can affect the pKa of the hydroxyl and oxo groups. | [4] |

Conclusion

The this compound ring system possesses a versatile and tunable reactivity profile. Its tautomeric nature, coupled with the electronic influence of the hydroxyl groups and the pyridine nitrogen, allows for a range of chemical transformations. The ability to convert the hydroxyl groups into efficient leaving groups opens up a vast chemical space for derivatization through modern cross-coupling methodologies. This guide provides a foundational understanding and practical protocols for researchers to explore and exploit the rich chemistry of this important heterocyclic scaffold in the pursuit of novel pharmaceuticals and functional materials. Further investigation into the specific conditions for electrophilic and nucleophilic substitution on variously substituted pyridine-3,4-diols will undoubtedly expand its synthetic utility.

References

The Biological Role of Pyridine-3,4-diol in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3,4-diol, also known as 3,4-dihydroxypyridine, is a key metabolic intermediate in the microbial degradation of certain pyridine derivatives. As N-heterocyclic aromatic compounds are prevalent in industrial waste and as components of various natural products, understanding the microbial pathways for their degradation is crucial for bioremediation strategies and for identifying novel biocatalysts. This technical guide provides an in-depth overview of the biological role of this compound in microbial metabolism, focusing on the enzymatic pathways for its formation and subsequent breakdown. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to facilitate further research and application in drug development and biotechnology.

Formation of this compound

This compound is primarily formed through the hydroxylation of monosubstituted hydroxypyridines by various soil microorganisms. Two well-documented examples are the conversion of 4-hydroxypyridine by Agrobacterium sp. and the conversion of 3-hydroxypyridine by Nocardia Z1.

In Agrobacterium sp. and Arthrobacter sp.

In Agrobacterium sp. (specifically strain N.C.I.B. 10413) and Arthrobacter sp. strain IN13, this compound is the initial intermediate in the degradation of 4-hydroxypyridine.[1] This conversion is catalyzed by a flavin-dependent monooxygenase, 4-hydroxypyridine-3-hydroxylase (also referred to as 4-hydroxypyridine 3-monooxygenase).[1][2] This enzyme utilizes one molecule of O2 and one molecule of NADH or NADPH as a cofactor to hydroxylate the C3 position of the pyridine ring.[2][3][4] In Arthrobacter sp. IN13, this enzyme is encoded by the kpiA gene.[1]

In Nocardia Z1

The microorganism Nocardia Z1 has been shown to produce this compound from the oxidation of 3-hydroxypyridine. However, unlike in Agrobacterium sp., this appears to be a terminal product in Nocardia Z1, as the organism does not seem to metabolize it further.

Degradation of this compound in Agrobacterium sp.

Once formed, this compound undergoes ring cleavage, a critical step in the mineralization of the pyridine ring. In Agrobacterium sp., this process is initiated by a dioxygenase enzyme.